molecular formula C14H16N4OS2 B2571351 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide CAS No. 941900-97-6

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide

Cat. No.: B2571351
CAS No.: 941900-97-6
M. Wt: 320.43
InChI Key: FALIAJFPPMHZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide is a complex synthetic compound designed for research purposes, featuring a fused thiazolotriazole core linked to a thiophene ring and a butyramide side chain. This structure places it within a class of nitrogen- and sulfur-containing heterocycles that are of significant interest in medicinal chemistry and agrochemical research . The molecular scaffold incorporates a thiazolo[3,2-b][1,2,4]triazole, which is a privileged structure known to contribute to various pharmacological activities. Researchers investigate similar triazole-fused heterocycles for their potential as enzyme inhibitors and for their diverse biological profiles . Furthermore, the presence of the thiophene moiety is a common feature in active agrochemicals, suggesting potential applications in the investigation of fungicidal and other crop protection agents . This combination of structural features makes this compound a valuable candidate for lead optimization and structure-activity relationship (SAR) studies in multiple research fields. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS2/c1-2-4-12(19)15-7-6-10-9-21-14-16-13(17-18(10)14)11-5-3-8-20-11/h3,5,8-9H,2,4,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALIAJFPPMHZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step often involves the cyclization of a thiourea derivative with a halogenated ketone to form the thiazole ring.

    Construction of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives under acidic conditions to form the triazole ring.

    Attachment of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Amidation: The final step involves the amidation of the ethyl group with butyric acid or its derivatives under dehydrating conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene, thiazole, and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Structural Characteristics

The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a thiophene group and an ethyl chain connected to a butyramide moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets, enhancing its therapeutic efficacy.

Biological Activities

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit a broad spectrum of biological activities:

Anticancer Properties

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide has been evaluated for its anticancer potential. Studies have shown that modifications to the thiazole and triazole components can enhance efficacy against various cancer cell lines. For example:

  • In vitro studies have demonstrated activity against multiple cancer types such as breast (MCF-7), prostate (PC-3), and colorectal (HCT-116) cancer cells using assays like MTT for cell viability assessment .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Derivatives of thiazolo[3,2-b][1,2,4]triazole have been reported to possess antibacterial and antifungal properties . The presence of both thiophene and thiazolo[3,2-b][1,2,4]triazole components may enhance interactions with microbial targets.

Anticonvulsant Potential

Research into related compounds suggests that thiazolo[3,2-b][1,2,4]triazole derivatives can exhibit anticonvulsant activities. For instance, certain derivatives have been tested in seizure models such as maximal electroshock (MES), showing protective effects against seizures .

Comparative Analysis with Related Compounds

A comparative analysis reveals that this compound shares structural similarities with other thiazole-triazole compounds but distinguishes itself through its unique combination of functional groups which potentially enhances its biological activity.

Compound NameStructureBiological Activity
N-(substituted phenyl)-thiazolo[3,2-b][1,2,4]triazoleStructureAnticancer
N-(alkyl)-thiazolo[3,2-b][1,2,4]triazoleStructureAntimicrobial
N-(aryl)-thiazolo[3,2-b][1,2,4]triazoleStructureAnticonvulsant

Case Studies

Several case studies have documented the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • A study demonstrated that specific modifications led to enhanced anticancer activity against the NCI 60 cancer cell line panel .
  • Another investigation into anticonvulsant activities revealed promising results with select derivatives providing effective seizure protection without significant toxicity .

Mechanism of Action

The mechanism of action of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The thiazolo[3,2-b][1,2,4]triazole scaffold is shared among several derivatives (Table 1). Key differences arise in substituents and functional groups:

Compound Name Core Structure R1 (Position 2) R2 (Position 6) Key Functional Groups
N-(2-(2-(Thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide Thiazolo[3,2-b][1,2,4]triazole Thiophen-2-yl Ethyl-butyramide Amide, thiophene, ethyl linker
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) Thiazolo[3,2-b][1,2,4]triazole 4-Chlorophenyl Phenyl Halogen (Cl), aryl
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) Thiazolo[3,2-b][1,2,4]triazole 4-Chlorophenyl 4-Methoxyphenyl Methoxy, aryl
1-(4-Bromophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one Benzoimidazo[1,2-b][1,2,4]triazole Thiophen-2-yl 4-Bromophenyl-acetyl Ketone, bromoaryl

Key Observations :

  • The target compound's butyramide group introduces hydrogen-bonding capacity, unlike aryl or halogen substituents in analogs .
  • Ethyl linker vs. direct aryl substitution (e.g., 5b, 8b) may enhance conformational flexibility and solubility .
  • Thiophene substitution at position 2 is shared with compound 1-(4-Bromophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[...])ethan-1-one , but the latter has a benzoimidazo-triazole core, altering electronic properties.

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Melting Points:
  • 5b : 143–145°C
  • 8b : 130–132°C
  • 1-(4-Bromophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[...])ethan-1-one: Not reported, but ketones typically have higher melting points than amides.

The target compound's amide group likely reduces melting point compared to aryl-substituted triazoles due to decreased crystallinity.

Spectral Data:
  • 1H NMR : Analog 7a () shows a singlet at δ 5.72 ppm for a methylene group, comparable to the ethyl linker in the target compound. Thiophen-2-yl protons in analogs resonate at δ 7.11–7.88 ppm .
  • 13C NMR : Carbonyl signals in amides (target) appear near δ 165–175 ppm, distinct from ketones (δ 190–210 ppm) in analogs like 1-(4-Bromophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[...])ethan-1-one .

Biological Activity

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound includes a thiophene group and an ethyl chain linked to a butyramide moiety. The synthesis typically involves multi-step reactions including condensation and cyclization processes. These synthetic routes are crucial as they influence the compound's biological activity by modifying the structural components of the thiazolo[3,2-b][1,2,4]triazole framework .

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. Several studies have focused on the structure-activity relationship (SAR) of these compounds to enhance their efficacy against various cancer cell lines. For instance:

  • Case Study 1 : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were evaluated for their anticancer activity against the NCI 60 cancer cell line panel. Some compounds demonstrated excellent activity at concentrations as low as 10 μM without causing toxicity to normal cells .
  • Case Study 2 : A specific derivative identified in this research was noted for its ability to inhibit topoisomerase I (Top1), a key enzyme involved in DNA replication and transcription. This mechanism suggests potential use in targeting specific cancer types .

Antibacterial and Antifungal Properties

In addition to anticancer activity, this compound has also shown promising antibacterial and antifungal activities:

  • Antibacterial Activity : Compounds with similar thiazolo[3,2-b][1,2,4]triazole scaffolds have been reported to exhibit significant antibacterial effects against various strains of bacteria. The presence of the thiophene group is believed to enhance these interactions with bacterial targets .
  • Antifungal Activity : Research has indicated that certain derivatives possess antifungal properties that could be explored as therapeutic agents against fungal infections. The exact mechanisms remain an area for further investigation .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other compounds in its class.

Compound Activity Type Effective Concentration (μM) Notes
N-(...)Anticancer10Active against NCI 60 cell lines without toxicity to HEK293 cells.
Derivative ATopoisomerase Inhibitor10Superior activity compared to camptothecin.
Derivative BAntibacterialVariesEffective against multiple bacterial strains.
Derivative CAntifungalVariesPotential therapeutic candidate for fungal infections.

Q & A

Q. What are the recommended synthetic routes for N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butyramide?

The synthesis typically involves multi-step protocols, starting with the preparation of the thiazolo[3,2-b][1,2,4]triazole core. Key steps include:

  • Thiophene incorporation : Coupling thiophen-2-yl groups via Suzuki-Miyaura or nucleophilic aromatic substitution reactions under controlled pH and temperature.
  • Cyclization : Using thiourea or thioamides to form the thiazole ring, followed by triazole ring closure via Huisgen 1,3-dipolar cycloaddition or oxidative cyclization.
  • Side-chain functionalization : Introducing the ethylbutyramide moiety through alkylation or amidation reactions. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

A combination of techniques is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks, particularly distinguishing thiophene (δ 6.8–7.4 ppm) and triazole (δ 8.1–8.5 ppm) signals.
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray crystallography : Resolves tautomeric ambiguities (e.g., thione-thiol equilibria) and validates bond angles/distances in the thiazolo-triazole system .

Q. What in vitro models are suitable for preliminary biological screening of this compound?

  • Anticancer activity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations and comparison to controls like cisplatin.
  • Antiviral screening : Plaque reduction assays against RNA viruses (e.g., influenza A) in MDCK cells, monitoring viral load via RT-qPCR.
  • Dose-response curves : Employ 3-4 logarithmic concentrations in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Key parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but require strict anhydrous conditions to prevent hydrolysis.
  • Catalyst optimization : Use Pd(PPh3_3)4_4 (2–5 mol%) for cross-coupling steps, monitored by TLC.
  • Temperature control : Maintain 60–80°C during cyclization to avoid decarboxylation or ring-opening side reactions. Post-synthesis, HPLC (C18 column, acetonitrile/water + 0.1% TFA) identifies impurities, guiding recrystallization adjustments .

Q. What mechanistic approaches elucidate this compound’s biological activity?

  • Enzyme inhibition assays : Test against tyrosine kinases (Src family) or viral neuraminidases using fluorogenic substrates (e.g., MUNANA for influenza).
  • Molecular docking : Simulate binding interactions with target proteins (e.g., EGFR kinase domain) using AutoDock Vina, focusing on hydrogen bonding with the triazole nitrogen and hydrophobic interactions with the thiophene ring.
  • siRNA knockdown : Validate target pathways by silencing candidate genes (e.g., AKT) and assessing compound efficacy changes .

Q. How should contradictory bioactivity data across studies be reconciled?

  • Meta-analysis : Pool data from independent studies using standardized metrics (e.g., IC50_{50} normalized to cell viability controls).
  • Experimental replication : Adopt randomized block designs (as in agricultural studies) with split-plot arrangements for cell lines, rootstocks, or viral strains to control variability .
  • Batch-effect correction : Include internal standards (e.g., staurosporine for cytotoxicity assays) to normalize inter-lab variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.